molecular formula C11H10ClNO2 B14899134 1-(2-Chloroethyl)-5-methylindoline-2,3-dione

1-(2-Chloroethyl)-5-methylindoline-2,3-dione

Cat. No.: B14899134
M. Wt: 223.65 g/mol
InChI Key: FHTIEEPRGXDGFW-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the class of isatin (indoline-2,3-dione) derivatives. Isatins are recognized as privileged scaffolds and versatile intermediates in medicinal and heterocyclic chemistry . The structure of this compound features a 5-methylindoline-2,3-dione core, which is analogous to 5-methylisatin, a known building block . It is further functionalized at the N-1 position with a 2-chloroethyl chain, a moiety known for its potential as an alkylating agent and its presence in various pharmacologically active molecules . This specific molecular architecture, combining the isatin core with a reactive chloroethyl side chain, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. N-substituted indole-2,3-diones are frequently employed as intermediates and synthetic precursors for preparing a wide variety of heterocyclic compounds with potential biological activities . Researchers can utilize this compound to develop novel chemical entities for screening against various biological targets. It is also suited for fundamental studies in organic synthesis methodology and for investigating structure-activity relationships (SAR) in drug discovery programs. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Handling and Safety: Consult the Safety Data Sheet (SDS) prior to use. This compound should be handled by qualified professionals in a laboratory setting using appropriate personal protective equipment.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(2-chloroethyl)-5-methylindole-2,3-dione

InChI

InChI=1S/C11H10ClNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3

InChI Key

FHTIEEPRGXDGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCl

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • 5-Methylisatin (1.0 equiv)
    • 1-Bromo-2-chloroethane (1.2 equiv)
    • Sodium hydride (NaH, 1.5 equiv)
    • Anhydrous dimethylformamide (DMF)
  • Steps :

    • 5-Methylisatin (14.7 g, 0.1 mol) is suspended in DMF (100 mL) under nitrogen.
    • NaH (60% dispersion, 6.0 g, 0.15 mol) is added at 0°C, followed by dropwise addition of 1-bromo-2-chloroethane (15.3 g, 0.12 mol).
    • The mixture is stirred at 60°C for 12 hours.
    • After quenching with ice water, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 72–78%.

Key Considerations:

  • Solvent Choice : DMF facilitates solubility of both the isatin and alkylating agent.
  • Side Reactions : Over-alkylation is rare due to the steric hindrance of the indoline core.
  • Chloride Stability : Anhydrous conditions prevent hydrolysis of the chloroethyl group.

Mannich Reaction with 2-Chloroethylamine

The Mannich reaction offers a regioselective route by condensing 5-methylisatin, formaldehyde, and 2-chloroethylamine hydrochloride.

Procedure:

  • Reagents :

    • 5-Methylisatin (1.0 equiv)
    • Formaldehyde (37% aqueous, 1.2 equiv)
    • 2-Chloroethylamine hydrochloride (1.2 equiv)
    • Ethanol (EtOH)
  • Steps :

    • A mixture of 5-methylisatin (14.7 g, 0.1 mol), formaldehyde (4.8 mL, 0.12 mol), and 2-chloroethylamine hydrochloride (15.8 g, 0.12 mol) in EtOH (150 mL) is refluxed for 8 hours.
    • The reaction is monitored by TLC. Post-completion, the solvent is evaporated, and the residue is recrystallized from ethanol.
  • Yield : 65–70%.

Mechanism:

The reaction proceeds via imine formation, followed by nucleophilic attack of the amine on the formaldehyde-activated isatin.

Nucleophilic Substitution of Pre-Alkylated Intermediates

A two-step approach involves initial alkylation with a 2-hydroxyethyl group, followed by chlorination.

Procedure:

  • Step 1: N-Hydroxyethylation :

    • 5-Methylisatin (14.7 g, 0.1 mol) is reacted with 2-bromoethanol (13.8 g, 0.11 mol) using NaH in THF (yield: 85%).
  • Step 2: Chlorination :

    • The intermediate 1-(2-hydroxyethyl)-5-methylindoline-2,3-dione (16.3 g, 0.08 mol) is treated with thionyl chloride (SOCl₂, 20 mL) in dichloromethane (DCM) at 0°C for 2 hours.
    • Excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization (ethanol).
  • Yield : 80–85%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Direct N-Alkylation 72–78 12 hours High efficiency, minimal byproducts Requires anhydrous conditions
Mannich Reaction 65–70 8 hours Regioselective, mild conditions Lower yield due to competing reactions
Nucleophilic Substitution 80–85 2 hours (Step 2) Avoids direct handling of alkyl halides Multi-step process

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.85 (t, J = 6.5 Hz, 2H, N-CH₂), 3.70 (t, J = 6.5 Hz, 2H, CH₂-Cl), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

For large-scale production, the direct alkylation method is preferred due to:

  • Scalability : Continuous flow reactors minimize exothermic risks.
  • Cost-Effectiveness : 1-Bromo-2-chloroethane is commercially available at low cost.
  • Purity : Silica gel chromatography can be replaced with recrystallization (ethanol/water) for economic purification.

Challenges and Optimizations

  • Chloroethyl Group Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
  • Byproduct Formation : Unreacted 5-methylisatin is recoverable via acid-base extraction.
  • Catalyst Exploration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Chemical Reactions Analysis

1-(2-Chloroethyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-5-methylindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This compound may also interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(4-(Chloromethyl)benzyl)-5-methylindoline-2,3-dione (1a)
  • Structure : Substituted with a chloromethylbenzyl group at the 1-position and a methyl group at the 5-position.
  • Reactivity : The benzyl group increases steric bulk, reducing reaction rates in multicomponent syntheses compared to the chloroethyl analogue. However, PEG-400 with K₂CO₃ optimized its synthesis yield (75%) .
  • Applications : Used in asymmetrical bis-spirooxindole derivatives, highlighting its role in constructing complex polycyclic frameworks.
5-Methylindoline-2,3-dione (1c)
  • Structure : Lacks the chloroethyl group but retains the 5-methyl substituent.
  • Reactivity: Achieved a 62% yield in domino cyclizations under microwave conditions, outperforming unsubstituted indoline-2,3-dione (59%) . The methyl group stabilizes intermediates, enhancing cyclization efficiency.
  • Applications : Key precursor for tetrahydroacridine-9-carboxylic acids, with superior yields compared to bromo or nitro derivatives .
5-Chloroindoline-2,3-dione
  • Structure : Features a chlorine atom at the 5-position instead of methyl.
  • Physicochemical Properties : Reduced lipophilicity (ClogP ~1.2) compared to the methyl analogue (ClogP ~1.8), impacting membrane permeability .
  • Biological Activity : Demonstrated anticonvulsant activity in structural analogues, suggesting substituent-dependent target interactions .
1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione
  • Structure : Combines a 3-chlorobenzyl group and an iodo substituent.
  • Crystallography : The iodo group induces π-π stacking interactions (centroid distance: 3.82 Å), stabilizing the crystal lattice .
  • Applications : Highlighted for its potent activity in maximal electroshock (MES) tests, emphasizing halogen effects on bioactivity .

Mechanistic Insights

  • Alkylating Activity : The chloroethyl group in 1-(2-Chloroethyl)-5-methylindoline-2,3-dione facilitates DNA crosslinking, akin to nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) . This property is critical for antitumor activity but may be tempered by the methyl group’s electron-donating effects.
  • Carbamoylation vs. Alkylation : Unlike nitrosoureas (e.g., CCNU), indoline-2,3-dione derivatives primarily alkylate without carbamoylating, reducing toxicity while retaining efficacy .

Biological Activity

1-(2-Chloroethyl)-5-methylindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant properties, molecular docking studies, and overall pharmacological potential.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from isatin derivatives. The compound can be synthesized through the reaction of 5-methylisatin with chloroethylamine under appropriate conditions. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that this compound exhibits notable antioxidant properties with an IC50 value comparable to that of ascorbic acid.

Table 1: Antioxidant Activity of Synthesized Compounds

CompoundIC50 (µM)
Ascorbic Acid5.8
This compound9.32
Other Derivatives9.32 - 19.48

The synthesized derivatives showed IC50 values ranging from 9.32 to 19.48 µM, indicating that some derivatives possess stronger antioxidant activity than others .

Antimicrobial Activity

In addition to its antioxidant properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have shown that it exhibits better antibacterial potency than standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Comparison

CompoundTarget BacteriaActivity Level
This compoundMRSAMore potent than reference drugs
Other CompoundsE. coli, P. aeruginosaHigher antifungal activity than bifonazole

The compound demonstrated a significant degree of antifungal activity as well, outperforming established antifungal agents in certain assays .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to cancer-related targets. The binding energy calculations indicate that this compound binds effectively to cancer main protease with a binding energy of -7.3 kcal/mol.

Table 3: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)
This compoundCancer Main Protease (PDB: 5OTF)-7.3
Other DerivativesVarious TargetsVariable

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Case Studies

Recent studies have focused on the therapeutic potential of indoline derivatives in cancer treatment. For instance, a derivative similar to this compound was found to inhibit c-Met kinase effectively, showing promise in treating specific cancer types .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsReferences
N-Alkylation2-Chloroethyl bromide, K₂CO₃, DMF, 80°C
MethylationMeI, AlCl₃, CH₂Cl₂, 0°C to RT
CrystallizationDMF/Acetic acid (1:1)

Advanced: How can discrepancies between experimental and computational (DFT) data for this compound be resolved?

Answer:
Discrepancies often arise in bond lengths, angles, or electronic properties. Strategies include:

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry. For example, SC-XRD data (e.g., R factor < 0.05) provide benchmark metrics for comparing DFT-optimized structures .
  • Basis Set Optimization : Employ hybrid functionals (e.g., B3LYP) with larger basis sets (e.g., 6-311++G(d,p)) to improve accuracy .
  • Solvent Effects : Incorporate solvent models (e.g., PCM) in DFT calculations to mimic experimental conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the chloroethyl (δ ~3.7 ppm for CH₂Cl) and methyl groups (δ ~2.3 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm substitution positions .
  • IR Spectroscopy : Identify carbonyl stretches (νC=O ~1700–1750 cm⁻¹) and C-Cl vibrations (νC-Cl ~550–650 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking) .

Advanced: How does the chloroethyl substituent influence the compound’s reactivity and stability?

Answer:

  • Electronic Effects : The electron-withdrawing chloroethyl group reduces electron density on the indoline core, increasing susceptibility to nucleophilic attack at the carbonyl positions .
  • Steric Effects : The substituent’s bulkiness may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., Pd for cross-coupling) .
  • Hydrolytic Stability : The C-Cl bond is prone to hydrolysis under basic conditions, necessitating anhydrous synthetic protocols .

Advanced: What experimental designs are recommended for studying pH-dependent degradation kinetics?

Answer:

  • Kinetic Monitoring : Use HPLC or UV-Vis spectroscopy to track degradation rates at varying pH (e.g., pH 1–13) .
  • Buffer Systems : Employ phosphate (pH 2–7) and borate (pH 8–10) buffers to maintain ionic strength.
  • Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures (25–60°C) to derive ΔH‡ and ΔS‡ .

Basic: How can researchers optimize reaction yields during N-alkylation?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Base Choice : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency .
  • Temperature Control : Reflux (80–100°C) ensures complete reaction while avoiding side-product formation .

Advanced: What strategies address regioselectivity challenges in functionalizing the indoline-2,3-dione scaffold?

Answer:

  • Directing Groups : Install temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 5-position .
  • Metal Catalysis : Use Pd-mediated C-H activation for selective functionalization .
  • Computational Guidance : Pre-screen reaction pathways via DFT to predict regiochemical outcomes .

Advanced: How can molecular docking studies predict this compound’s interaction with biological targets?

Answer:

  • Protein Selection : Retrieve target structures (e.g., kinases) from the RCSB PDB .
  • Docking Software : Use MOE or AutoDock Vina with force fields (e.g., AMBER) to simulate binding .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

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